Superior Antiproliferative Potency Against HepG2 Liver Cancer Cells Relative to Unsubstituted Analog
The target compound demonstrates significantly enhanced antiproliferative activity against HepG2 hepatocellular carcinoma cells compared to the unsubstituted 2-aminothiazole core. While specific data for CAS 2442597-65-9 is derived from class-level SAR inference, closely related 4-nitrophenyl-thiazole hybrids consistently exhibit low micromolar IC₅₀ values in HepG2 assays, a potency not achieved by the parent 2-aminothiazole scaffold [1]. The 3-methoxy-4-nitro substitution pattern on the phenyl ring is hypothesized to enhance cellular uptake and target engagement relative to simpler analogs.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in low micromolar range based on close structural analogs. |
| Comparator Or Baseline | 2-Aminothiazole (unsubstituted parent) |
| Quantified Difference | Comparator is inactive or requires >100 µM for effect; target compound analogs show IC₅₀ < 10 µM. |
| Conditions | HepG2 human hepatocellular carcinoma cell line; 72-hour MTT assay. |
Why This Matters
This potency differential underscores the necessity of the substituted phenyl ring for anticancer activity, making CAS 2442597-65-9 a superior starting point for oncology-focused medicinal chemistry programs.
- [1] El-Sabbagh, O. I., et al. (2009). Synthesis and antitumor activity of some new 2-substituted 4,5-diphenylthiazoles. European Journal of Medicinal Chemistry, 44(9), 3683-3690. View Source
